molecular formula C15H17N3O B7500117 N-cyclopentyl-4-pyrazol-1-ylbenzamide

N-cyclopentyl-4-pyrazol-1-ylbenzamide

Cat. No. B7500117
M. Wt: 255.31 g/mol
InChI Key: ZJJJMBKLKJXYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-pyrazol-1-ylbenzamide is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-cyclopentyl-4-pyrazol-1-ylbenzamide is a versatile compound that can be synthesized using different methods.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-pyrazol-1-ylbenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including protein kinases and phosphodiesterases. N-cyclopentyl-4-pyrazol-1-ylbenzamide has also been reported to inhibit the activation of certain signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
N-cyclopentyl-4-pyrazol-1-ylbenzamide has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. N-cyclopentyl-4-pyrazol-1-ylbenzamide has also been reported to exhibit antiviral activity against certain viruses, including HIV.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-4-pyrazol-1-ylbenzamide has several advantages for lab experiments. It is a versatile compound that can be synthesized using various methods. It exhibits potent activity against cancer cells, inflammation, and certain viruses. However, N-cyclopentyl-4-pyrazol-1-ylbenzamide also has some limitations for lab experiments. It is a relatively new compound, and its full potential is not yet fully understood. It may also exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

N-cyclopentyl-4-pyrazol-1-ylbenzamide has several potential future directions. It can be further studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It can also be further developed as a probe for the study of protein-protein interactions. Additionally, N-cyclopentyl-4-pyrazol-1-ylbenzamide can be further optimized to improve its potency and selectivity. Finally, N-cyclopentyl-4-pyrazol-1-ylbenzamide can be further studied for its potential use in combination therapy with other drugs.

Synthesis Methods

N-cyclopentyl-4-pyrazol-1-ylbenzamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-bromo-1-cyclopentylbenzene with pyrazole in the presence of a base. The reaction yields N-cyclopentyl-4-pyrazol-1-ylbenzamide as the main product. Other methods include the reaction of 4-chloro-1-cyclopentylbenzene with pyrazole, and the reaction of 4-methoxy-1-cyclopentylbenzene with pyrazole in the presence of a base.

Scientific Research Applications

N-cyclopentyl-4-pyrazol-1-ylbenzamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. N-cyclopentyl-4-pyrazol-1-ylbenzamide has also been studied for its potential use as a probe for the study of protein-protein interactions.

properties

IUPAC Name

N-cyclopentyl-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(17-13-4-1-2-5-13)12-6-8-14(9-7-12)18-11-3-10-16-18/h3,6-11,13H,1-2,4-5H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJJMBKLKJXYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-pyrazol-1-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.